

Structural comparison of Barium disalicylate with strontium and calcium salicylates

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Compound of Interest

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A Comparative Structural Analysis of Barium, Strontium, and Calcium Salicylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of **barium disalicylate** with its strontium and calcium analogues. The data presented is derived from the comprehensive study by Ghosh et al. (2003), which details the synthesis, crystallographic analysis, and thermal behavior of these compounds complexed with 1,10-phenanthroline (phen) or 4,4'-bipyridine (4bpy). This allows for a consistent and direct comparison of their coordination environments and structural motifs.

Structural and Crystallographic Comparison

The crystal structures of barium, strontium, and calcium salicylates, when co-crystallized with nitrogen-containing heterocyclic ligands like 1,10-phenanthroline or 4,4'-bipyridine, reveal significant variations in their coordination geometries and molecular structures. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Barium, Strontium, and Calcium Salicylate Complexes

Parameter	Barium Complex ([Ba(SA) ₂ (phen) ₂] _n)	Strontium Complex ([Sr ₂ (SA) ₄ (phen) ₄])	Calcium Complex ([Ca(SA) ₂ (phen)] _n)
Formula	C ₃₈ H ₂₆ BaN ₄ O ₆	C ₇₆ H ₅₂ N ₈ O ₁₂ Sr ₂	C ₂₆ H ₁₈ CaN ₂ O ₆
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ /c
a (Å)	11.235(2)	17.156(3)	12.008(2)
b (Å)	16.034(3)	17.513(4)	8.012(2)
c (Å)	19.335(4)	22.583(5)	23.111(5)
β (deg)	105.98(3)	108.69(3)	101.98(3)
Volume (Å ³)	3348.1(12)	6432(2)	2170.0(8)
Coordination No.	8	9	6
Ba-O (Å)	2.735(4) - 2.888(4)	-	-
Ba-N (Å)	2.915(5) - 2.951(5)	-	-
Sr-O (Å)	-	2.535(4) - 2.833(4)	-
Sr-N (Å)	-	2.721(5) - 2.784(5)	-
Ca-O (Å)	-	-	2.291(3) - 2.381(3)
Ca-N (Å)	-	-	2.493(4) - 2.508(4)

Data sourced from Ghosh et al., Inorganic Chemistry, 2003.

The barium ion in its phenanthroline complex is eight-coordinated, forming a one-dimensional polymeric structure.^[1] In contrast, the strontium complex exists as a discrete dimer where each strontium ion is nine-coordinated.^[1] The calcium analogue also forms a one-dimensional polymer, but the calcium ion is hexacoordinated.^[1] This variation in coordination number and structure highlights the influence of the ionic radius of the alkaline earth metal on the resulting crystal packing and molecular architecture.

In the 4,4'-bipyridine complexes, both hexa- and heptacoordinated calcium ions are observed, while strontium is eight-coordinated and barium is seven-coordinated.[1] A notable difference is that the hydroxyl group of the salicylate ligand coordinates to the metal ions in the bipyridine complexes, whereas it does not directly bind to the metal in the phenanthroline complexes.[1]

Physicochemical Properties

Thermal Analysis:

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into the thermal stability of these salicylate complexes. The phenanthroline complexes of barium, strontium, and calcium show no loss of coordinated or uncoordinated water molecules below 200 °C, indicating their anhydrous nature.[1] In contrast, the bipyridine complexes of all three metals exhibit loss of coordinated and/or lattice water molecules below this temperature.[1]

Infrared Spectroscopy:

Infrared (IR) spectroscopy is a valuable tool for understanding the coordination modes of the salicylate ligand. The positions of the carboxylate stretching frequencies can indicate whether the carboxylate group is free, or coordinated to the metal ion in a monodentate, bidentate, or bridging fashion. The IR spectra of these complexes confirm the coordination of the salicylate and the respective nitrogen-containing ligands to the metal centers.

Experimental Protocols

Synthesis of Metal Salicylate Complexes:

A general synthetic procedure for the phenanthroline complexes involves the addition of 1,10-phenanthroline to the corresponding metal salicylate.[1] The bipyridine derivatives are synthesized from the reaction of the respective metal carbonates with salicylic acid and 4,4'-bipyridine.[1]

Single-Crystal X-ray Diffraction:

The determination of the crystal structures was carried out using single-crystal X-ray diffraction. A suitable single crystal of each complex was mounted on a goniometer head. X-ray intensity data were collected at room temperature using a diffractometer with graphite-monochromated

Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

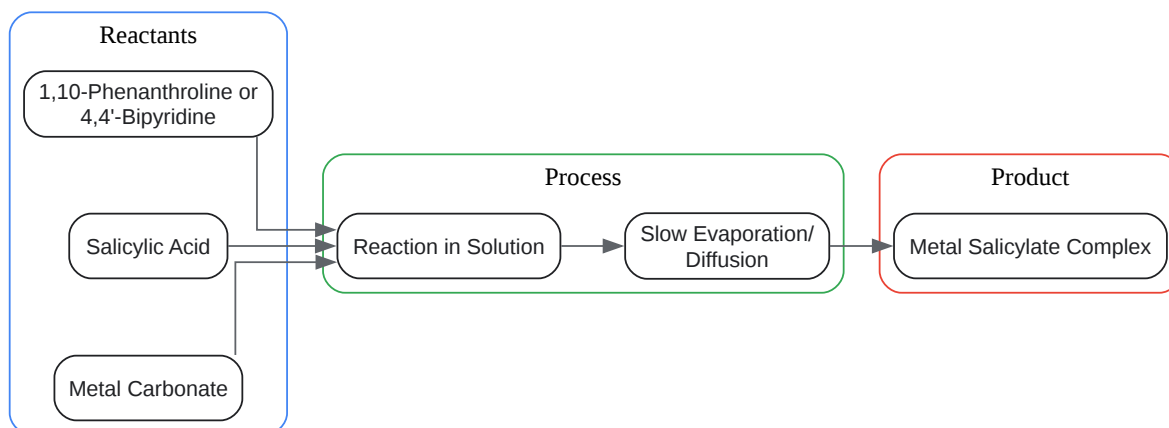
Thermal Analysis:

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) were performed on the complexes. The experiments were typically conducted by heating the sample in a platinum crucible from room temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Infrared Spectroscopy:

FTIR spectra of the compounds were recorded on a spectrophotometer in the 4000-400 cm^{-1} range using KBr pellets.

Visualizations



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General synthesis workflow for metal salicylate complexes.
Coordination environments of Ba, Sr, and Ca.

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References

- 1. pubs.acs.org [pubs.acs.org]
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